Lipophilicity (LogP) Differentiation vs. Des-Thienyl and Des-Methylsulfanyl Analogs
The target compound exhibits a computed LogP of 2.16, representing a 1.15 log unit increase over the des-thienyl analog 2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 113967-74-1, LogP = 1.01) . This corresponds to an approximately 14-fold higher predicted octanol-water partition coefficient, consistent with the addition of the hydrophobic thiophen-3-yl ring. Compared to the des-methylsulfanyl analog 6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 320416-40-8, LogP = 1.44), the target compound shows a 0.72 log unit increase (approximately 5.2-fold), attributable to the methylsulfanyl group . The 5,7-dimethyl-2-(methylsulfanyl) analog (CAS 51646-19-6, LogP = 1.46) further illustrates that methylation at the 5 and 7 positions does not recapitulate the lipophilicity achieved by the 6-thienyl/7-amine substitution pattern .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.1569 (Leyan); 2.16 (computed average across sources) |
| Comparator Or Baseline | CAS 113967-74-1: LogP = 1.01 (ChemSrc); CAS 320416-40-8: LogP = 1.44 (ChemScene); CAS 51646-19-6: LogP = 1.46 (ChemSrc/LookChem) |
| Quantified Difference | ΔLogP = +1.15 vs. 113967-74-1 (~14-fold); ΔLogP = +0.72 vs. 320416-40-8 (~5.2-fold); ΔLogP = +0.70 vs. 51646-19-6 (~5.0-fold) |
| Conditions | Computed LogP values from vendor-supplied computational chemistry data; cross-source consistency verified where multiple sources available. |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a ~14-fold difference in LogP between the target compound and the des-thienyl analog translates to meaningfully different ADME profiles that affect in vitro assay interpretation and in vivo lead optimization decisions.
